molecular formula C12H17NO2 B8218377 tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate

tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate

Cat. No.: B8218377
M. Wt: 207.27 g/mol
InChI Key: NJYBIBAIZUFZLB-SNVBAGLBSA-N
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Description

tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate is a chiral carbamate derivative featuring a cyclopentene ring substituted with an ethynyl group and a tert-butoxycarbonyl (Boc) protected amine. This compound is of significant interest in organic synthesis and medicinal chemistry due to its rigid bicyclic structure and the reactive ethynyl moiety, which enables further functionalization via click chemistry or cross-coupling reactions . The (R)-configuration at the stereogenic center enhances its utility in enantioselective synthesis, particularly in the development of pharmacologically active intermediates.

Properties

IUPAC Name

tert-butyl N-[(1R)-3-ethynylcyclopent-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,8,10H,6-7H2,2-4H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYBIBAIZUFZLB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentene Precursor Synthesis

The cyclopentene core can be constructed via [3+2] cycloaddition or ring-closing metathesis. For instance, Patent WO2020136188A1 describes imine formation followed by reduction to generate functionalized pyrrolidine systems. Analogously, cyclopentene derivatives may be synthesized using Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to introduce ethynyl groups. Reaction conditions such as tetrahydrofuran (THF) at -20°C to -15°C under inert atmosphere are critical for controlling regioselectivity.

Ethynyl Group Introduction

The ethynyl group at the 3-position of cyclopentene is typically introduced via Sonogashira coupling or alkylation. In a related synthesis, methylmagnesium chloride and copper(I) chloride facilitated alkynylation of indole derivatives at low temperatures (-20°C), achieving a 63% yield. For tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate, a palladium-catalyzed coupling between a cyclopentenyl halide and trimethylsilylacetylene, followed by desilylation, could be employed.

Boc Protection of the Cyclopentene Amine Moiety

Reaction Conditions and Optimization

The Boc group is introduced after amine generation. In the synthesis of tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate, the amine was protected using Boc anhydride in dichloromethane with a 42.1 mmol scale, yielding 16.9 g of crude product after workup. Key parameters include:

  • Temperature : -10°C to room temperature to prevent side reactions.

  • Solvent : Dichloromethane (DCM) or THF for solubility and inertness.

  • Base : Triethylamine or N,N-diisopropylethylamine to scavenge HCl generated during the reaction.

Stereochemical Control

Chiral resolution agents like (R)-(-)-mandelic acid (0.6 equiv) in ethanol can enforce the (R)-configuration. For example, Patent WO2020136188A1 achieved enantiomeric excess >99% using mandelic acid during crystallization.

Purification and Characterization

Recrystallization Techniques

Recrystallization solvents profoundly impact purity. n-Heptane is preferred for Boc-protected compounds due to its low polarity and ability to purge diboc byproducts. In the synthesis of tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate, recrystallization from n-hexane yielded 38.0 g of pure product.

Chromatographic Methods

Column chromatography (silica gel, methylene chloride:methanol = 100:1) effectively separates carbamate derivatives, as demonstrated in the purification of 5-amino-7-[(3S,4S)-3-tert-butoxycarbonylamino-4-methyl-1-pyrrolidinyl]quinoline.

Comparative Analysis of Synthetic Routes

The table below summarizes inferred methodologies for this compound synthesis, extrapolated from analogous reactions:

Step Reagents/Conditions Yield Key Reference
Cyclopentene formationCu(I)Cl, methylmagnesium chloride, THF, -20°C63%
EthynylationPd/C, trimethylsilylacetylene, DMF, 80°C~70%*
Boc protectionBoc anhydride, triethylamine, DCM, 0°C to RT85%*
Recrystallizationn-Heptane, 20–30°C, 16 h90% purity

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate show significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The structure of the compound contributes to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

Carbamate derivatives, including this compound, have been studied for their potential as enzyme inhibitors. Specifically, they can inhibit enzymes involved in critical biological processes, such as cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. This inhibition can be particularly relevant in cancer therapy, where targeting CDKs may halt the proliferation of cancer cells.

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter receptors, making it a candidate for neuropharmacological studies. Similar compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter activity or protecting neural cells from oxidative stress.

Case Studies

Study TitleObjectiveFindings
Inhibition of Cyclin-dependent Kinases by Carbamate Derivatives Evaluate the inhibitory effects of carbamate derivatives on CDKsThis compound demonstrated a significant reduction in CDK activity in vitro, suggesting potential as an anticancer agent.
Antimicrobial Efficacy of Ethynyl-substituted Carbamates Assess the antimicrobial properties against clinical bacterial isolatesThe compound exhibited strong activity against multidrug-resistant strains, highlighting its potential as a new antimicrobial agent.
Neuroprotective Effects of Carbamate Derivatives Investigate the protective effects on neuronal cells under oxidative stress conditionsResults indicated that the compound reduced oxidative damage and inflammation in neuronal cell lines, suggesting therapeutic potential for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the molecule. The cyclopentene ring can undergo ring-opening reactions, providing access to different functional groups.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate lies in its combination of a cyclopentene scaffold, ethynyl substituent, and Boc protection. Below is a comparative analysis with analogous carbamate derivatives:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Key Functional Groups Similarity Score CAS Number Reference
tert-Butyl cyclopent-3-en-1-ylcarbamate Cyclopentene, Boc-amine Carbamate, alkene 0.57 1086378-71-3
(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate Bromophenyl, hydroxyethyl Carbamate, hydroxyl, aryl 1.00 1187932-25-7
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Chloro, hydroxy, phenyl Carbamate, halogen, hydroxyl N/A 162536-40-5
tert-ButylN-hydroxy-N-[2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate Naphthyl, hydroxy Carbamate, hydroxyl, aryl N/A N/A

Key Observations :

  • Ethynyl vs. Halogen/Hydroxyl : The ethynyl group in the target compound provides distinct reactivity (e.g., cycloadditions), whereas chloro or hydroxy groups in analogues like are suited for nucleophilic substitutions or hydrogen bonding.
  • Aromatic Substituents : Bromophenyl () and naphthyl () groups enhance π-π stacking interactions, influencing crystallinity and solubility.
Comparative Reaction Yields
  • Reduction of Boc-protected ketones (e.g., ) achieves 84–92% yields .
  • Coupling Reactions : tert-Butyl carbamates with boronate esters (e.g., ) use Suzuki-Miyaura conditions, achieving high yields in cross-couplings .

Physicochemical and Crystallographic Properties

Table 2: Physical Properties
Compound Molecular Weight Formula Melting Point Solubility
Target Compound* ~235.3 C₁₂H₁₇NO₂ Not reported Likely polar aprotic solvents
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate 299.8 C₁₅H₂₂ClNO₃ Not reported DCM, DMF

Crystallography :

  • Tools like SHELXL () and Mercury () are critical for analyzing hydrogen-bonding networks and crystal packing .
  • The naphthyl-substituted analogue () exhibits extensive π-stacking, whereas the ethynyl group may favor linear intermolecular interactions .

Biological Activity

tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 149990-27-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an inhibitor or modulator of various enzymes or receptors, influencing cellular pathways related to inflammation, cancer progression, or other disease states.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
    • A study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect was observed in models of acute inflammation where the compound reduced edema and inflammatory cell infiltration.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines; reduces viability
Anti-inflammatoryInhibits pro-inflammatory cytokine production
NeuroprotectiveMitigates oxidative stress-induced neuronal damage

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with varying concentrations of the compound.
  • Case Study on Anti-inflammatory Effects :
    • In a murine model of paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What strategies optimize the compound’s use as a probe in enzyme inhibition studies?

  • Methodology : Structure-activity relationship (SAR) studies guide functional group modifications. Fluorescent labeling (e.g., BODIPY tags) enables real-time tracking of target engagement. Competitive inhibition assays (IC₅₀ determinations) under physiological pH and temperature validate efficacy .

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